5-Bromo-4-methoxy-1(3h)-isobenzofuranone
Overview
Description
5-Bromo-4-methoxy-1(3h)-isobenzofuranone is an organic compound that belongs to the class of isobenzofuranones It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 4th position on the isobenzofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-1(3h)-isobenzofuranone typically involves the bromination of 4-methoxyisobenzofuranone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane or acetic acid, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-1(3h)-isobenzofuranone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include dehalogenated isobenzofuranones.
Scientific Research Applications
5-Bromo-4-methoxy-1(3h)-isobenzofuranone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-1(3h)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
- 5-Bromo-4-methoxy-1H-indazole
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
5-Bromo-4-methoxy-1(3h)-isobenzofuranone is unique due to its specific substitution pattern on the isobenzofuranone ring. The presence of both bromine and methoxy groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C9H7BrO3 |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
5-bromo-4-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO3/c1-12-8-6-4-13-9(11)5(6)2-3-7(8)10/h2-3H,4H2,1H3 |
InChI Key |
SBSQIXKVKPRGJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1COC2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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